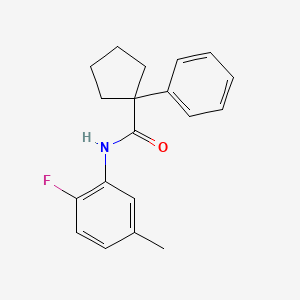

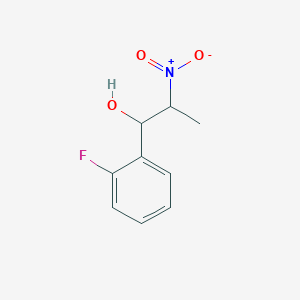

![molecular formula C23H26N4O2 B2647988 (1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide CAS No. 725219-12-5](/img/structure/B2647988.png)

(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-benzo[d]imidazole is a heterocyclic compound that is part of many biologically active molecules . It is a five-membered ring structure that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with an aromatic aldehyde . The specific synthesis route for your compound might involve additional steps to incorporate the other functional groups .Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole consists of a fused benzene and imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can participate in various chemical reactions depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on their structure . They are generally soluble in polar solvents and can exhibit both acidic and basic properties .Aplicaciones Científicas De Investigación

Antioxidant Activity and Molecular Structure

A study explored a series of heterocyclic compounds with the 3,4,5-trimethoxybenzyloxy group, known for its free radical scavenging abilities. The focus was on thiosemicarbazide derivatives converted into 1,2,4-triazole derivatives or 1,3,4-oxadiazole through various treatments. These compounds demonstrated significant antioxidant activity in assays, and density functional theory (DFT) calculations were used to delve into the radical scavenging activities of these compounds, highlighting the importance of NH, SH, and CH hydrogens (Kareem et al., 2016).

Catalytic and Antimicrobial Activities

Research involving ruthenium-based metathesis complexes highlighted the synthesis of N-heterocyclic carbenes and their application in ring-closing metatheses (RCM) and cross-metathesis. Specific complexes showed high efficiency in macrocyclizations and excellent activity in both RCM and cross-metathesis due to their stability (Bantreil & Nolan, 2011).

Interaction with DNA and Enzymatic Activities

Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide were synthesized and characterized. These compounds underwent extensive biological screenings, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their ability to interact with Salmon sperm DNA was notably significant, indicating potential applications in various biological and medicinal fields (Sirajuddin et al., 2013).

Synthesis and Applications in Catalysis

A study on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands revealed their effectiveness as catalysts for C-N bond formation, employing a hydrogen-borrowing strategy under solvent-free conditions. Among various complexes, one with a mesityl substituent displayed maximum activity, showing potential in selective mono-N-methylation of various anilines and successful synthesis of substituted quinolines (Donthireddy et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-22(2)16(20-25-17-9-5-6-10-18(17)26-20)12-13-23(22,3)21(29)27-24-14-15-8-4-7-11-19(15)28/h4-11,14,16,28H,12-13H2,1-3H3,(H,25,26)(H,27,29)/b24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODLWJWCTCMEJX-ZVHZXABRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)NN=CC2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CCC1(C)C(=O)N/N=C/C2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

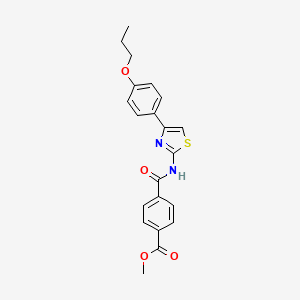

![Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate](/img/structure/B2647907.png)

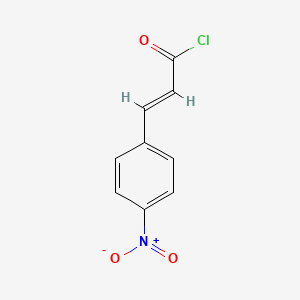

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)

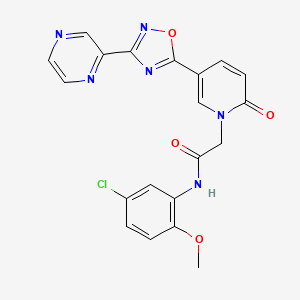

![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)

![ethyl 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2647916.png)

![Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2647918.png)

![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide](/img/structure/B2647921.png)

![(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2647925.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)